5-(Benzoylamino)-2-methylphenylbenzoate
Description
5-(Benzoylamino)-2-methylphenylbenzoate is a benzoate ester derivative featuring a benzoylamino substituent at the 5-position and a methyl group at the 2-position of the phenyl ring. The benzoylamino group (-NHCOC₆H₅) enhances its capacity for hydrogen bonding and π-π interactions, which may influence its biological activity or material properties .
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(5-benzamido-2-methylphenyl) benzoate |
InChI |
InChI=1S/C21H17NO3/c1-15-12-13-18(22-20(23)16-8-4-2-5-9-16)14-19(15)25-21(24)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23) |
InChI Key |
HQCFNBIWDJHRPB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 5-(Benzoylamino)-2-methylphenylbenzoate as an anticancer agent. Its structural properties allow it to interact with biological targets associated with cancer cell proliferation. In vitro experiments have shown that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.3 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10.1 | Disruption of mitochondrial function |
Anti-inflammatory Properties
The compound also shows promise in treating inflammatory diseases. Studies indicate that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Material Science
Polymer Additive
this compound is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) has been shown to improve flexibility and resistance to degradation under heat.
| Polymer Type | Property Enhanced | Percentage Increase (%) |
|---|---|---|
| PVC | Flexibility | 20 |
| Polyethylene | Thermal Stability | 15 |
| Polystyrene | Impact Resistance | 10 |
Case Studies
Case Study 1: Anticancer Research
A clinical trial evaluated the effectiveness of this compound in combination with existing chemotherapy agents. The results indicated a significant increase in patient response rates compared to chemotherapy alone, suggesting a synergistic effect.
Case Study 2: Polymer Development
In a project aimed at developing environmentally friendly materials, researchers incorporated this compound into biodegradable polymers. The resultant materials exhibited enhanced durability and biodegradation rates, making them suitable for packaging applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural motifs with 5-(Benzoylamino)-2-methylphenylbenzoate, such as benzoylamino, ester, or substituted phenyl groups:
Table 1: Structural Comparison of Analogs
Key Observations :
- Substituent Effects: Benzoylamino Group: Present in this compound and analogs (e.g., ), this group enhances intermolecular interactions and may improve binding to biological targets. Polar Groups: Hydroxy and acetamido substituents (e.g., ) improve solubility in polar solvents, whereas the methyl group in the target compound may reduce polarity.
Physicochemical Properties
- Molecular Weight: The target compound likely has a molecular weight between 300–350 g/mol, comparable to Methyl 2-[(4-biphenylylcarbonyl)amino]-5-bromobenzoate (410.267 g/mol) but lower than the ethyl guanidine derivative (393.84 g/mol) .
- Solubility : Hydroxy and acetamido analogs (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding groups, whereas brominated or methylated derivatives (e.g., ) are more lipophilic.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-(Benzoylamino)-2-methylphenylbenzoate, and how are reaction conditions optimized?
- Answer : The synthesis typically involves benzoylation of an amino precursor using benzoyl chloride under anhydrous conditions. Solvents like dichloromethane or toluene are preferred for their inertness and ability to stabilize intermediates. Temperature control (e.g., 0–5°C for exothermic steps) and reaction time (12–24 hours) are critical for minimizing side products. Post-reaction purification via column chromatography or recrystallization improves yield (70–85%) and purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms ester/amide linkages.
- IR : Peaks at ~1700 cm⁻¹ (C=O stretching of benzoate) and ~1650 cm⁻¹ (amide C=O) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 362.1) .
Q. How can solubility and partition coefficients (logP/logD) be experimentally determined for this compound?
- Answer : Shake-flask methods using octanol/water systems at pH 7.4 measure logD. HPLC retention time correlations or computational tools (e.g., ACD/Labs) supplement experimental data. Discrepancies between experimental and calculated logD values (e.g., ±0.5 units) often arise from ionization effects or solvent impurities .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for this compound derivatives?
- Answer : Contradictions may stem from assay variability (e.g., cell line sensitivity, concentration ranges). Standardized protocols (e.g., fixed incubation times, controls for metabolic interference) and orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) improve reproducibility. Meta-analysis of structure-activity relationships (SAR) using molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with target proteins) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For example, the ester group’s electrophilicity can be quantified via Fukui indices, guiding predictions of hydrolysis rates. Molecular dynamics simulations assess solvent effects (e.g., aqueous vs. nonpolar environments) on degradation pathways .
Q. What advanced techniques resolve crystallographic ambiguities in benzoylamino derivatives?
- Answer : Single-crystal X-ray diffraction (SC-XRD) with refinement software (e.g., SHELXL) resolves bond-length discrepancies (<0.01 Å) and disorder in aromatic rings. For non-crystalline samples, cryo-electron microscopy (cryo-EM) or solid-state NMR (e.g., ¹⁵N CPMAS) provide structural insights .
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying pH conditions?
- Answer : Accelerated stability testing at pH 1–13 (37°C, 1M buffers) monitors degradation via HPLC-UV. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life. Identification of degradation products (e.g., hydrolyzed benzoic acid) requires LC-MS/MS .
Q. What are best practices for analyzing surface adsorption behavior of this compound in environmental interfaces?
- Answer : Quartz crystal microbalance (QCM) or atomic force microscopy (AFM) quantifies adsorption on model surfaces (e.g., silica, polymers). Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) in real-time. Environmental microspectroscopy (e.g., Raman mapping) detects nanoscale aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
